Cas no 2229414-06-4 (3-fluoro-2-(prop-2-yn-1-yl)pyridine)
3-fluoro-2-(prop-2-yn-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-2-(prop-2-yn-1-yl)pyridine
- EN300-1790448
- 2229414-06-4
-
- Inchi: 1S/C8H6FN/c1-2-4-8-7(9)5-3-6-10-8/h1,3,5-6H,4H2
- InChI Key: JAMMWGHALMQWLU-UHFFFAOYSA-N
- SMILES: FC1=CC=CN=C1CC#C
Computed Properties
- Exact Mass: 135.048427358g/mol
- Monoisotopic Mass: 135.048427358g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12.9Ų
3-fluoro-2-(prop-2-yn-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790448-0.05g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1790448-0.1g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1790448-0.25g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1790448-0.5g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1790448-1.0g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1790448-2.5g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1790448-5.0g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1790448-10.0g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1790448-1g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1790448-5g |
3-fluoro-2-(prop-2-yn-1-yl)pyridine |
2229414-06-4 | 5g |
$3770.0 | 2023-09-19 |
3-fluoro-2-(prop-2-yn-1-yl)pyridine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-fluoro-2-(prop-2-yn-1-yl)pyridine
Professional Introduction to 3-fluoro-2-(prop-2-yn-1-yl)pyridine (CAS No. 2229414-06-4)
3-fluoro-2-(prop-2-yn-1-yl)pyridine, identified by its CAS number 2229414-06-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridine core substituted with a propargyl group and a fluorine atom, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery and development.
The presence of a fluorine atom at the 3-position of the pyridine ring imparts unique electronic and steric properties to the molecule. Fluorinated pyridines are widely recognized for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their demonstrated efficacy in improving drug performance. The propargyl group, on the other hand, provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of 3-fluoro-2-(prop-2-yn-1-yl)pyridine. One such approach involves the palladium-catalyzed cross-coupling reaction between 2-bromopyridine and propargyl bromide, followed by nucleophilic substitution with fluoride sources. This method offers high selectivity and yield, making it suitable for large-scale production. Additionally, modern computational techniques have been employed to optimize reaction conditions and predict the structural properties of this compound, further enhancing its synthetic accessibility.
The biological significance of 3-fluoro-2-(prop-2-yn-1-yl)pyridine has been explored in several cutting-edge research studies. For instance, researchers have investigated its potential as a scaffold for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the fluorine atom and propargyl group creates a favorable environment for interactions with biological targets, thereby increasing the likelihood of potent inhibition. Preclinical studies have demonstrated promising results in vitro, indicating that derivatives of this compound may exhibit significant therapeutic benefits.
In addition to its role in kinase inhibition, 3-fluoro-2-(prop-2-yn-1-yl)pyridine has shown promise in the development of antimicrobial agents. The unique electronic properties of fluorinated pyridines contribute to their ability to disrupt bacterial cell membranes and inhibit vital enzymatic pathways. Preliminary research has identified several analogs of this compound that exhibit potent activity against multidrug-resistant bacteria, highlighting its potential as a novel therapeutic agent. These findings underscore the importance of fluorinated pyridines in addressing global challenges related to antimicrobial resistance.
The pharmaceutical industry continues to leverage innovative technologies to enhance the synthesis and application of 3-fluoro-2-(prop-2-yn-1-yl)pyridine. Continuous flow chemistry, for example, has been utilized to streamline production processes and improve scalability. This approach not only reduces reaction times but also minimizes waste generation, aligning with the growing emphasis on sustainable practices in drug manufacturing. Furthermore, high-throughput screening (HTS) techniques have been employed to rapidly identify new derivatives with enhanced biological activity.
The future prospects of 3-fluoro-2-(prop-2-yn-1-yl)pyridine are vast and multifaceted. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Ongoing research is exploring its potential in areas such as neurodegenerative diseases, where fluorinated pyridines have shown promise as modulators of neurotransmitter systems. Additionally, advancements in nanotechnology may enable the delivery of this compound using targeted nanoparticles, further enhancing its therapeutic efficacy.
In conclusion, 3-fluoro-2-(prop-2-yn-1-yl)pyridine (CAS No. 2229414-06-4) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. With ongoing research uncovering new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in addressing global health challenges.
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